1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Preparation Methods
This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl or methylthio groups attached to aromatic rings, such as trifluoromethylphenylhydrazine and methylthiophenylhydrazine. Compared to these compounds, 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both functional groups, which can provide a combination of properties such as increased reactivity and stability .
Properties
Molecular Formula |
C8H9F3N2S2 |
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Molecular Weight |
254.3 g/mol |
IUPAC Name |
[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-2-3-6(13-12)7(4-5)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
RQIGHZUMORCPKL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
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